molecular formula C24H19Cl2N5OS B11095165 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate

Cat. No.: B11095165
M. Wt: 496.4 g/mol
InChI Key: XKNDZPRIZPSFNY-BYNJWEBRSA-N
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Description

4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a triazole ring, dichlorophenyl group, and a hydrazonothioate moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of benzyl chloride with 2,4-dichlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with triazole derivatives under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-benzyl-4-(2,4-dimethoxy-phenyl)-4H-(1,2,4)triazole-3-thiol
  • 4-(benzylideneamino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

Compared to similar compounds, 4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl (1E)-2-oxo-N-phenylpropanehydrazonothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group and hydrazonothioate moiety contribute to its enhanced reactivity and potential bioactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19Cl2N5OS

Molecular Weight

496.4 g/mol

IUPAC Name

[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl] (1E)-N-anilino-2-oxopropanimidothioate

InChI

InChI=1S/C24H19Cl2N5OS/c1-16(32)23(29-27-19-10-6-3-7-11-19)33-24-30-28-22(20-13-12-18(25)14-21(20)26)31(24)15-17-8-4-2-5-9-17/h2-14,27H,15H2,1H3/b29-23+

InChI Key

XKNDZPRIZPSFNY-BYNJWEBRSA-N

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)SC2=NN=C(N2CC3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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